4-Fluorobenzofuran-7-carbaldehyde
CAS No.: 555155-07-2
Cat. No.: VC21084807
Molecular Formula: C9H5FO2
Molecular Weight: 164.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 555155-07-2 |
---|---|
Molecular Formula | C9H5FO2 |
Molecular Weight | 164.13 g/mol |
IUPAC Name | 4-fluoro-1-benzofuran-7-carbaldehyde |
Standard InChI | InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H |
Standard InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=COC2=C1C=O)F |
Canonical SMILES | C1=CC(=C2C=COC2=C1C=O)F |
Introduction
Structural Characteristics and Identification
4-Fluorobenzofuran-7-carbaldehyde is an organic compound featuring a benzofuran core structure substituted with a fluorine atom at the 4-position and an aldehyde functional group at the 7-position. This unique arrangement of functional groups contributes to its distinct chemical behavior and reactivity profile .
Identification Information
The compound can be identified through several standardized nomenclature systems and identifiers as presented in Table 1.
Table 1: Identification Parameters of 4-Fluorobenzofuran-7-carbaldehyde
Parameter | Value |
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IUPAC Name | 4-fluoro-1-benzofuran-7-carbaldehyde |
CAS Registry Number | 555155-07-2 |
Molecular Formula | C₉H₅FO₂ |
Molecular Weight | 164.13 g/mol |
Synonyms | 7-Benzofurancarboxaldehyde, 4-fluoro-; 4-Fluorobenzofuran-7-carbaldehyde |
InChI | InChI=1/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H |
Canonical SMILES | C1=CC(=C2C=COC2=C1C=O)F |
InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N |
The compound is structurally related to other fluorinated benzofuran derivatives, such as 5-Fluoro-1-benzofuran-7-carbaldehyde (CAS 555155-08-3) and 6-Fluorobenzofuran-7-carbaldehyde (CAS 555155-09-4), but differs in the position of the fluorine substituent .
Physical and Chemical Properties
4-Fluorobenzofuran-7-carbaldehyde typically appears as a pale yellow to light brown solid. Its physical state and appearance are consistent with similar heterocyclic aromatic compounds containing aldehyde functional groups .
Physical Properties
The compound possesses several notable physical properties as outlined in Table 2.
Table 2: Physical Properties of 4-Fluorobenzofuran-7-carbaldehyde
Property | Value |
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Physical State | Solid |
Appearance | Pale yellow to light brown |
Boiling Point | 260.6°C at 760 mmHg |
Density | 1.342 g/cm³ |
LogP | 2.38440 |
These properties indicate that 4-Fluorobenzofuran-7-carbaldehyde is moderately lipophilic, which may influence its solubility characteristics and biological activity profile .
Solubility Profile
4-Fluorobenzofuran-7-carbaldehyde demonstrates differential solubility across various solvent systems. It is generally soluble in common organic solvents such as dichloromethane and ethanol, while exhibiting limited solubility in water due to its hydrophobic benzofuran core structure .
Reactivity and Chemical Behavior
The chemical reactivity of 4-Fluorobenzofuran-7-carbaldehyde is primarily determined by its key functional groups: the aldehyde moiety and the fluorine substituent.
Aldehyde Reactivity
The aldehyde group at the 7-position makes the compound particularly reactive toward nucleophilic addition reactions. This reactivity enables it to participate in various chemical transformations, including:
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Condensation reactions with amines and hydrazines
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Oxidation reactions to form carboxylic acid derivatives
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Reduction to the corresponding alcohol
Influence of Fluorine Substituent
The fluorine atom at the 4-position significantly influences the electronic properties of the molecule. Specifically, it:
Applications and Research Significance
4-Fluorobenzofuran-7-carbaldehyde possesses significant utility across multiple scientific and industrial domains due to its unique structural features and reactivity.
Applications in Organic Synthesis
As a bifunctional building block, 4-Fluorobenzofuran-7-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules. The aldehyde functionality provides a versatile handle for further derivatization, while the fluorine substituent introduces unique electronic and conformational effects .
Medicinal Chemistry Applications
In pharmaceutical research and drug development, this compound may serve as a precursor for biologically active molecules. Fluorinated heterocycles frequently appear in medicinal chemistry due to several advantageous properties:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Improved lipophilicity and membrane permeability
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Altered hydrogen bonding capabilities and protein-binding interactions
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Potential modulation of pKa values of neighboring functional groups
The compound has been specifically identified as belonging to the "Protein Degrader Building Blocks" family, suggesting its potential utility in targeted protein degradation technologies, an emerging area in drug discovery .
Materials Science Applications
Fluorinated heterocycles like 4-Fluorobenzofuran-7-carbaldehyde may contribute to the development of functional materials with specific physical properties. The fluorine substituent can influence:
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Crystal packing and polymorphic behavior
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Optical properties and fluorescence characteristics
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Thermal stability and degradation pathways
Specification | Details |
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Purity | Typically ≥95-98% |
Storage Conditions | Room temperature |
Packaging | Available in quantities from 1g to larger research quantities |
Delivery Timeframe | Approximately 5-14 days depending on supplier |
Price Range | €194.00-€778.00 for research quantities (varies by supplier and quantity) |
These specifications indicate that the compound is readily accessible for research purposes, though pricing suggests it is a specialty research chemical rather than a bulk commodity chemical .
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